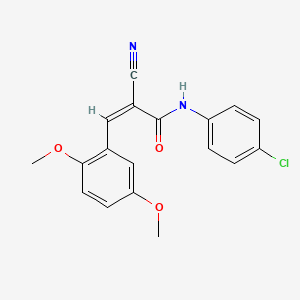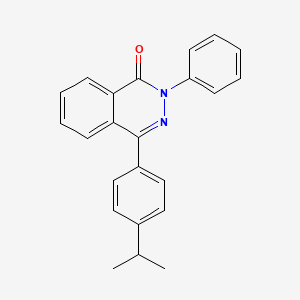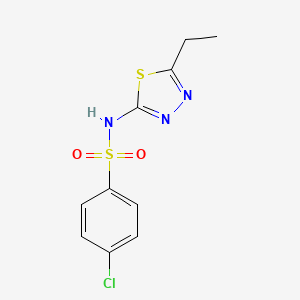
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to increased lipolysis and thermogenesis in adipose tissue, as well as increased glucose uptake and oxidation in skeletal muscle. These effects contribute to the anti-obesity and anti-diabetic properties of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase energy expenditure, reduce food intake, and promote weight loss. It also increases insulin sensitivity and glucose uptake in skeletal muscle, which could have potential therapeutic applications in treating diabetes. Additionally, N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects in adipose tissue, which could be beneficial in treating obesity-related inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is its selectivity for the β3-adrenergic receptor, which allows for more precise targeting of this receptor and avoids potential off-target effects. However, one limitation of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the anti-obesity effects of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide have primarily been studied in animal models, and further research is needed to determine its potential efficacy and safety in humans.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide. One area of interest is its potential use in treating obesity-related inflammation. Additionally, further research is needed to determine its potential efficacy and safety in humans, as well as its potential use in combination with other therapies for obesity and diabetes. Finally, there is a need for the development of more stable analogs of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide that could be used in vivo for longer periods of time.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide involves the reaction of 4-chlorobenzonitrile with 2,5-dimethoxyphenylacetonitrile in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-obesity effects by increasing energy expenditure and reducing food intake in animal models. It has also been studied for its potential use in treating diabetes, as it increases insulin sensitivity and glucose uptake in skeletal muscle.
Eigenschaften
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-7-8-17(24-2)12(10-16)9-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-10H,1-2H3,(H,21,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQSAMTTKLPKI-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)

![3-{2-[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5683157.png)
![1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5683164.png)
![(4R)-N,N-diethyl-1-methyl-4-({5-[(methylthio)methyl]-2-furoyl}amino)-L-prolinamide](/img/structure/B5683166.png)
![1-methyl-8-(4-methylquinolin-2-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5683168.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5683177.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)


![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)